molecular formula C19H18F6N2 B2824566 1-(Bis[4-(trifluoromethyl)phenyl]methyl)piperazine CAS No. 104523-09-3

1-(Bis[4-(trifluoromethyl)phenyl]methyl)piperazine

カタログ番号: B2824566
CAS番号: 104523-09-3
分子量: 388.357
InChIキー: CYXSXBNQGOSZOH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Bis[4-(trifluoromethyl)phenyl]methyl)piperazine is a piperazine derivative of significant interest in advanced medicinal chemistry and anticancer drug discovery. Piperazine is a privileged structure in pharmaceutical research, frequently utilized to optimize the physicochemical properties and bioavailability of lead compounds . Recent research has identified this specific compound as a key pharmacophore in the development of novel vindoline–piperazine conjugates, which have demonstrated outstanding in vitro antiproliferative activity across a panel of 60 human tumor cell lines (NCI60) . These conjugates are designed as tubulin inhibitors, a well-established mechanism for anticancer agents, and have shown promising selectivity against cancer cells versus non-tumor cells . The integration of the piperazine moiety, along with the bis(trifluoromethyl)phenyl groups, contributes to the compound's pharmacological profile, making it a valuable building block for researchers synthesizing and evaluating new potential therapeutic agents. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-[bis[4-(trifluoromethyl)phenyl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F6N2/c20-18(21,22)15-5-1-13(2-6-15)17(27-11-9-26-10-12-27)14-3-7-16(8-4-14)19(23,24)25/h1-8,17,26H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXSXBNQGOSZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 1-(Bis[4-(trifluoromethyl)phenyl]methyl)piperazine typically involves the alkylation of piperazine with a suitable trifluoromethyl-substituted benzyl halide. One common method starts with commercially available 1-[3-(trifluoromethyl)phenyl]piperazine, which is then alkylated with 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one under specific reaction conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

化学反応の分析

1-(Bis[4-(trifluoromethyl)phenyl]methyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

作用機序

The mechanism of action of 1-(Bis[4-(trifluoromethyl)phenyl]methyl)piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

類似化合物との比較

Structural and Functional Group Variations

The following table summarizes key structural differences and biological activities of analogous piperazine derivatives:

Compound Name Substituents/R-Groups Key Features & Biological Activity Reference(s)
1-(Bis[4-(trifluoromethyl)phenyl]methyl)piperazine Bis(4-CF₃-phenyl)methyl High lipophilicity; potential CNS activity due to -CF₃ groups enhancing BBB penetration.
1-(3-Trifluoromethylphenyl)piperazine Single 3-CF₃-phenyl Lower steric bulk; binds 5-HT1A/1B receptors with moderate affinity.
1-[Bis(4-fluorophenyl)methyl]piperazine Bis(4-F-phenyl)methyl Reduced lipophilicity compared to -CF₃; fluorophenyl groups may alter metabolic stability.
Elopiprazole (1-(7-Benzofuranyl)-4-...) Benzofuranyl + fluorophenylpyrrolylmethyl Complex heterocyclic substituents; antipsychotic activity via dopamine/serotonin modulation.
1-(3-Nitrobenzyl)-4-(4-CF₃-phenyl)piperazine 3-Nitrobenzyl + 4-CF₃-phenyl Nitro group enhances electron-withdrawing effects; antimalarial activity demonstrated.
p-Aminophenyl-ethyl-m-trifluoromethylphenyl piperazine Ethyl linker + amino-CF₃-phenyl 5-HT1A agonist; inhibits sympathetic nerve discharge in preclinical models.

Electronic and Steric Effects

  • Trifluoromethyl (-CF₃) vs. Fluorophenyl (-F):

    • -CF₃ groups increase lipophilicity (logP) and metabolic resistance compared to -F, as seen in 1-(Bis[4-CF₃-phenyl]methyl)piperazine vs. 1-[Bis(4-F-phenyl)methyl]piperazine .
    • The electron-withdrawing nature of -CF₃ enhances binding to aromatic residues in receptor pockets (e.g., serotonin receptors) .
  • In contrast, single-substituted analogs like 1-(3-CF₃-phenyl)piperazine exhibit higher 5-HT1B affinity due to reduced bulk .

Receptor Binding and Selectivity

  • Serotonin Receptors (5-HT1A/1B/2A): p-Aminophenyl-ethyl-m-CF₃-phenyl piperazine acts as a 5-HT1A agonist (Ki = 0.6 nM), while 1-(3-CF₃-phenyl)piperazine shows mixed 5-HT1B activity . Bulky bis-CF₃ groups in the main compound may favor 5-HT2A or σ-receptor interactions, though specific data are pending .
  • Antimalarial Activity:

    • 1-(3-Nitrobenzyl)-4-(4-CF₃-phenyl)piperazine demonstrates potent antimalarial activity (IC₅₀ < 50 nM), attributed to nitro group redox activity and piperazine-mediated transport .

生物活性

1-(Bis[4-(trifluoromethyl)phenyl]methyl)piperazine is a synthetic compound notable for its potential therapeutic applications, particularly in oncology. This compound features a piperazine ring linked to a diphenylmethane moiety with trifluoromethyl groups at the para positions, enhancing its lipophilicity and bioavailability. The molecular formula is C20H18F6N2C_{20}H_{18}F_6N_2, and it has a molecular weight of approximately 366.34 g/mol. This article reviews the biological activities, synthesis methods, and structure-activity relationships (SAR) associated with this compound.

Biological Activity Overview

1-(Bis[4-(trifluoromethyl)phenyl]methyl)piperazine exhibits significant biological activity, particularly against various cancer cell lines. Studies have highlighted its moderate antiproliferative effects, with half-maximal growth inhibitory concentration (GI50) values reported below 2 μM for some derivatives, indicating potent activity against colon, central nervous system, and breast cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Cancer Cell Inhibition : Derivatives of the compound have shown effectiveness in inhibiting cell proliferation in various cancer types.
  • Receptor Interaction : The compound interacts with cannabinoid receptors and other pharmacological targets, which may contribute to its therapeutic effects.
  • Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitutions leading to the formation of more complex structures that enhance its biological properties.

Structure-Activity Relationship (SAR)

The structural modifications of 1-(Bis[4-(trifluoromethyl)phenyl]methyl)piperazine significantly influence its biological activity. Research indicates that alterations in the trifluoromethyl groups can affect binding affinity and selectivity towards specific receptors.

Compound NameStructure FeaturesUnique Properties
1-(4-Fluorophenyl)methylpiperazineContains a fluorophenyl groupUsed in similar therapeutic applications
1-[4-(Trifluoromethyl)benzyl]piperazineBenzyl group with trifluoromethyl substitutionExhibits potent anticancer properties
1-Bis(4-fluorophenyl)methylpiperazineSimilar diphenyl structure with fluorineKnown for application in migraine treatments
N-[4-(Trifluoromethyl)phenyl]piperazineContains a single trifluoromethyl substituentFocused on CNS-related pharmacological effects

Synthesis Methods

The synthesis of 1-(Bis[4-(trifluoromethyl)phenyl]methyl)piperazine can be achieved through various methods, including:

  • Nucleophilic Substitution : This method allows for high yields and purity in producing the compound.
  • Coupling Reactions : These reactions help create derivatives with enhanced biological properties.

Case Studies and Research Findings

Recent studies have explored the potential of 1-(Bis[4-(trifluoromethyl)phenyl]methyl)piperazine as a lead compound for anticancer drug development. For instance:

  • A study demonstrated that derivatives exhibited moderate to strong inhibition against multiple cancer cell lines, emphasizing their potential as anticancer agents.
  • Another investigation focused on the compound's interaction with phosphoglycerate dehydrogenase (PHGDH), a target in cancer metabolism, showing promising results in inhibiting this enzyme .

Q & A

Q. Table 1: Comparison of Synthetic Conditions

ParameterExample 1 Example 2
CatalystCuSO₄·5H₂O (0.3 eq)None (direct alkylation)
Reaction Time2 hours24 hours
Yield50–90%75–90%
Purity Post-Chromatography>95%>90%

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key peaks include:
    • Piperazine CH₂ protons at δ 2.45–3.75 ppm (multiplicity varies with substituents) .
    • Trifluoromethyl groups (CF₃) show no proton signals but influence nearby aromatic protons (e.g., deshielding to δ 7.32–7.72 ppm) .
    • ¹³C NMR confirms CF₃ groups via distinct quartets (δ ~124.9 ppm, J = 270.5 Hz) .
  • TLC : Use hexane:ethyl acetate (1:2) to monitor reaction progress; Rf ≈ 0.4–0.6 for the product .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H⁺]⁺ at m/z 365.1351 for C₁₈H₁₈F₃N₃O₂) .

Advanced: How does the trifluoromethyl group influence the compound’s electronic properties and biological interactions?

Methodological Answer:
The CF₃ group:

  • Enhances Lipophilicity : Increases logP by ~1.5 units, improving membrane permeability .
  • Electron-Withdrawing Effects : Reduces electron density on the aromatic ring, altering binding affinity to receptors (e.g., dopamine D3 vs. D2 selectivity) .
  • Metabolic Stability : Resists oxidative degradation in vivo compared to methyl or methoxy groups .

Q. Structural Analysis :

  • X-ray crystallography reveals a chair conformation of the piperazine ring, with CF₃-phenyl groups forming a dihedral angle of ~69°, optimizing steric interactions in receptor pockets .

Advanced: What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer:
Contradictions often arise from:

  • Substituent Variability : Nitro groups (e.g., 4-nitrobenzyl) may enhance antimicrobial activity but reduce CNS penetration due to polarity .
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or ATP concentrations in kinase assays can alter IC₅₀ values by 10–100× .

Q. Resolution Strategies :

Dose-Response Repetition : Validate activity across multiple concentrations (e.g., 0.1–100 µM) .

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to compare binding modes of analogs with conflicting data .

Advanced: How to design derivatives to enhance target selectivity in receptor binding?

Methodological Answer:

  • Substituent Engineering :
    • Para-Substitutions : Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzyl moiety improve selectivity for serotonin 5-HT₁A over α₁-adrenergic receptors .
    • Piperazine Modifications : Introducing sulfonyl groups (e.g., ethylsulfonyl) enhances dopamine D3 receptor affinity by forming hydrogen bonds with Asp110 .

Q. Table 2: Selectivity Profiles of Derivatives

DerivativeTarget (IC₅₀, nM)Selectivity Ratio (vs. Off-Target)
1-(3-Nitrobenzyl) analog 5-HT₁A: 1215× over α₁-adrenergic
1-(Ethylsulfonyl) analog D3: 850× over D2

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。